



# Alexitol Sodium: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Alexitol sodium |           |
| Cat. No.:            | B1516804        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Alexitol sodium, a complex of sodium polyhydroxyaluminium monocarbonate and a hexitol, is primarily recognized for its application as a gastric antacid.[1][2] Its mechanism of action involves the neutralization of gastric acid, providing relief from conditions associated with hyperacidity. While clinical data on its use as an antacid is available, comprehensive preclinical data from in vivo studies, particularly regarding its effects on specific signaling pathways beyond acid neutralization and established dose-response relationships in various animal models, is limited. These application notes and protocols aim to provide a foundational framework for researchers designing in vivo studies with Alexitol sodium. The provided dosage information is largely extrapolated from human clinical use and studies on a related compound, aluminum hydroxide, due to the scarcity of direct preclinical data on Alexitol sodium.

## **Chemical and Physical Properties**



| Property          | Value                                                                    | Reference    |
|-------------------|--------------------------------------------------------------------------|--------------|
| Chemical Name     | Sodium polyhydroxyaluminium monocarbonate hexitol complex                | [1][2]       |
| Synonyms          | Alexitol sodium, Actal                                                   | [1][3]       |
| CAS Number        | 66813-51-2                                                               | [1][2][3][4] |
| Molecular Formula | C <sub>6</sub> H <sub>14</sub> O <sub>6</sub> .CO <sub>3</sub> .Al.Na.HO | [4]          |
| Molecular Weight  | 309.16 g/mol                                                             | [2][3][4]    |
| Appearance        | Tasteless, odorless powder                                               | [1][2]       |
| Solubility        | Practically insoluble in water; readily soluble in dilute acids          | [1][2]       |

#### **Mechanism of Action: Gastric Acid Neutralization**

The primary established mechanism of action for **Alexitol sodium** is the chemical neutralization of hydrochloric acid (HCl) in the stomach. The carbonate and hydroxide components of the complex react with H+ ions, leading to the formation of aluminum chloride, water, and carbon dioxide. This buffering action increases the gastric pH, thereby alleviating the symptoms of hyperacidity.

## Signaling Pathway of Gastric Acid Secretion and Neutralization





Click to download full resolution via product page

Caption: Regulation of gastric acid secretion and its neutralization by Alexitol sodium.

## In Vivo Dosage for Animal Studies

Direct in vivo dosage information for **Alexitol sodium** in animal models is not readily available in published literature. The following recommendations are extrapolated from human clinical dosages of the commercial product Actal® and preclinical studies of aluminum hydroxide. It is crucial for researchers to perform dose-ranging studies to determine the optimal and safe dosage for their specific animal model and experimental endpoint.

#### **Extrapolated Dosage from Human Antacid Use**

The typical human dose of Actal® is 1-2 tablets, with each tablet containing 360 mg of **Alexitol** sodium.



#### **Human Dose Calculation:**

Assuming a 70 kg adult, a dose of 2 tablets (720 mg) corresponds to approximately 10.3 mg/kg.

Conversion to Animal Equivalent Dose (AED) based on Body Surface Area (BSA): The following formula can be used to estimate the AED from the Human Equivalent Dose (HED)[5]:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

| Animal Species | Km | Conversion Factor<br>(from human) | Estimated AED<br>(mg/kg) for 10.3<br>mg/kg Human Dose |
|----------------|----|-----------------------------------|-------------------------------------------------------|
| Human          | 37 | 1                                 | 10.3                                                  |
| Rat            | 6  | 6.2                               | 63.9                                                  |
| Mouse          | 3  | 12.3                              | 126.7                                                 |

## **Dosage Based on Aluminum Hydroxide Studies in Rodents**

Studies on the related compound, aluminum hydroxide, provide additional context for potential oral dosage ranges in rodents.

| Animal Species | Dosage Range of<br>Aluminum<br>Hydroxide | Application                 | Reference |
|----------------|------------------------------------------|-----------------------------|-----------|
| Rat            | 12.5 - 125 mg/kg                         | Gastric protection          | [6]       |
| Mouse          | 10 mg/kg (chronic)                       | Systemic inflammation study | [7][8]    |

Note: These dosages are for aluminum hydroxide and may not directly translate to the efficacy and safety profile of **Alexitol sodium**.



### **Experimental Protocols**

The following are generalized protocols that can be adapted for in vivo studies of **Alexitol** sodium.

### **Preparation of Alexitol Sodium for Oral Administration**

- Vehicle Selection: As Alexitol sodium is practically insoluble in water, a suspension is the
  most appropriate formulation for oral administration. A common vehicle is 0.5% or 1%
  carboxymethylcellulose (CMC) in sterile water.
- Preparation of Suspension:
  - Weigh the required amount of Alexitol sodium powder based on the desired dosage and the number of animals.
  - Levigate the powder with a small amount of the vehicle to form a smooth paste.
  - Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
  - Prepare the suspension fresh daily to ensure stability and homogeneity.

#### In Vivo Gastric Acid Neutralization Model (Rat)

This protocol is adapted from general models for evaluating antacid efficacy.

- Animal Model: Male or female Wistar or Sprague-Dawley rats (200-250 g).
- Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
- Fasting: Fast the rats for 18-24 hours with free access to water to ensure an empty stomach.
- Grouping: Divide the animals into groups (n=6-8 per group):
  - Vehicle Control (e.g., 1% CMC)
  - Alexitol Sodium (e.g., 30, 60, 120 mg/kg)



- Positive Control (e.g., a known antacid)
- Administration: Administer the vehicle or test compounds orally via gavage in a constant volume (e.g., 5 ml/kg).
- Anesthesia and Sample Collection: At a predetermined time point (e.g., 30 or 60 minutes) after administration, anesthetize the animals (e.g., with isoflurane or ketamine/xylazine).
- Gastric Content Collection: Perform a midline laparotomy, ligate the pylorus and esophagus, and carefully remove the stomach. Collect the gastric contents into a centrifuge tube.
- pH Measurement: Immediately measure the pH of the gastric contents using a calibrated pH meter.
- Data Analysis: Compare the mean gastric pH of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

# **Experimental Workflow: Gastric Acid Neutralization Assay**





Click to download full resolution via product page

Caption: Workflow for in vivo gastric acid neutralization assay.



### **Toxicological Evaluation**

Due to the limited specific toxicological data for **Alexitol sodium**, it is imperative to conduct thorough safety assessments in any in vivo study.

# Acute Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to estimate the LD50 and identify signs of toxicity.

- Animal Model: Female mice or rats are typically used.
- Dosage: A starting dose is chosen (e.g., based on the extrapolated AED). The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
- Administration: A single oral dose is administered.
- Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
   Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

#### **Sub-chronic Toxicity Study (28-day or 90-day)**

To evaluate the effects of repeated dosing.

- Animal Model: Rats are commonly used.
- Dosage: At least three dose levels (low, mid, high) and a control group.
- Administration: Daily oral administration for the duration of the study.
- Parameters to Monitor:
  - Clinical observations
  - Body weight and food/water consumption



- Hematology and clinical chemistry at termination
- Gross pathology and organ weights at necropsy
- Histopathology of major organs

#### **Conclusion and Future Directions**

Alexitol sodium is an established antacid with a clear mechanism of action in neutralizing gastric acid. However, the lack of published in vivo preclinical data presents a challenge for researchers exploring its potential in other therapeutic areas. The protocols and extrapolated dosages provided in these application notes serve as a starting point for investigation. It is strongly recommended that researchers conduct preliminary dose-finding and safety studies to establish appropriate and safe dosage regimens for their specific experimental models and research questions. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profile of Alexitol sodium in various animal models and exploring its potential effects on cellular signaling pathways beyond its antacid activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Alexitol Sodium [drugfuture.com]
- 2. Alexitol Sodium|CAS 66813-51-2|For Research [benchchem.com]
- 3. Alexitol sodium | C7H15AlNaO10+ | CID 91663271 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. A simple practice guide for dose conversion between animals and human PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric prostaglandin E2 release induced by aluminium hydroxide and aluminium hydroxide-containing antacids in rats. Effect of low doses and citric acid PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. Chronic Oral Administration of Aluminum Hydroxide Stimulates Systemic Inflammation and Redox Imbalance in BALB/c Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Oral Administration of Aluminum Hydroxide Stimulates Systemic Inflammation and Redox Imbalance in BALB/c Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alexitol Sodium: Application Notes and Protocols for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1516804#alexitol-sodium-dosage-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com